molecular formula C13H24N2O4 B3234870 (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid CAS No. 1353983-53-5

(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid

Cat. No.: B3234870
CAS No.: 1353983-53-5
M. Wt: 272.34 g/mol
InChI Key: BPIWFLFDQZEOPT-UHFFFAOYSA-N
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Description

(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of cyclohexylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with bromoacetic acid to form the desired product.

  • Protection of Cyclohexylamine

      Reagents: Cyclohexylamine, di-tert-butyl dicarbonate, triethylamine

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Reaction: Cyclohexylamine + (Boc)2O → Boc-cyclohexylamine

  • Formation of this compound

      Reagents: Boc-cyclohexylamine, bromoacetic acid, base (e.g., sodium hydroxide)

      Conditions: Room temperature, solvent (e.g., water or ethanol)

      Reaction: Boc-cyclohexylamine + BrCH2COOH → this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid can undergo several types of chemical reactions, including:

  • Deprotection: : Removal of the Boc protecting group under acidic conditions.

      Reagents: Trifluoroacetic acid, hydrochloric acid

      Products: Cyclohexylamino-acetic acid

  • Substitution: : Reaction with nucleophiles to form substituted derivatives.

      Reagents: Various nucleophiles (e.g., amines, alcohols)

      Conditions: Room temperature, solvent (e.g., ethanol)

      Products: Substituted amino-acetic acid derivatives

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Substitution: Nucleophiles such as amines or alcohols

Scientific Research Applications

(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Utilized in the development of pharmaceutical compounds.

    Bioconjugation: Employed in the modification of biomolecules for various applications in biology and medicine.

Mechanism of Action

The mechanism of action of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (2-tert-Butoxycarbonylamino)-acetic acid: Lacks the cyclohexyl group, making it less sterically hindered.

    (2-tert-Butoxycarbonylamino-cyclohexylamino)-propionic acid: Contains an additional methyl group, altering its reactivity and steric properties.

Uniqueness

(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid is unique due to the presence of both the Boc protecting group and the cyclohexyl moiety. This combination provides steric hindrance and protection, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10-7-5-4-6-9(10)14-8-11(16)17/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIWFLFDQZEOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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